Dmtda

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2S |

|---|---|

Molecular Weight |

180.27 g/mol |

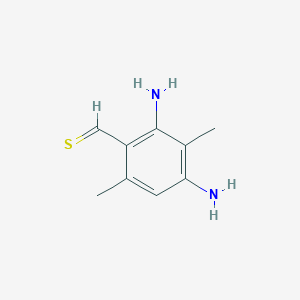

IUPAC Name |

2,4-diamino-3,6-dimethylthiobenzaldehyde |

InChI |

InChI=1S/C9H12N2S/c1-5-3-8(10)6(2)9(11)7(5)4-12/h3-4H,10-11H2,1-2H3 |

InChI Key |

DZMQXDYXRPFHOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=S)N)C)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Dimethylthiotoluenediamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Dimethylthiotoluenediamine (DMTDA), a key curative agent and chain extender in polyurethane and polyurea applications. This document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to facilitate research and development.

Core Synthesis Pathway: Lewis Acid-Catalyzed Thiolation of Toluenediamine

The most prevalent industrial method for synthesizing Dimethylthiotoluenediamine involves the direct thiolation of toluenediamine (TDA) with dimethyldisulfide (DMDS). This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid. The methylthio groups (-SCH3) are added sequentially to the aromatic ring of the TDA molecule.

The general reaction proceeds as follows: Toluenediamine (TDA) + 2 Dimethyldisulfide (DMDS) --(Lewis Acid Catalyst)--> Dimethylthiotoluenediamine (this compound)

A key patent in this area, US5302755A, details a process that allows for high yields and the recycling of the catalyst, making it an economically viable method for industrial production.[1]

Logical Relationship of the Primary Synthesis Pathway

Caption: Logical workflow of the primary this compound synthesis pathway.

Experimental Protocols

Primary Synthesis Protocol: Thiolation of 2,4-Toluenediamine

This protocol is adapted from the experimental details provided in US Patent 5,302,755A.[1]

Materials:

-

2,4-Toluenediamine (2,4-TDA)

-

Dimethyldisulfide (DMDS)

-

Cuprous Iodide (Cu₂I₂) as Lewis acid catalyst

-

Polyethylene glycol (e.g., PEG 600) for catalyst recycling (optional)

-

Nitrogen gas for inert atmosphere

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Dropping funnel

-

Kugelrohr distillation apparatus

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 20.0 g of 2,4-toluenediamine and 1.0 g of cuprous iodide (Cu₂I₂).

-

Inert Atmosphere: Flush the flask with nitrogen gas to create an inert atmosphere.

-

Heating: Heat the mixture to approximately 145°C.

-

DMDS Addition: Slowly add dimethyldisulfide (DMDS) through the dropping funnel over an eight-hour period. The rate of addition should be controlled to maintain the reaction temperature between 140°C and 160°C.

-

Reaction Monitoring: Periodically take samples from the reaction mixture for GC analysis to monitor the progress of the reaction, specifically the conversion of TDA to monomethylthiotoluenediamine (MMTDA) and subsequently to this compound.

-

Purification:

-

After the reaction is complete (as determined by GC analysis showing a high percentage of this compound), cool the reaction mixture.

-

For catalyst recycling, 8.8 g of PEG 600 can be added.

-

The crude product is then distilled using a Kugelrohr apparatus. The this compound product is collected as a distillate at a temperature up to 179°C under a vacuum of 0.6 torr.[1] Unreacted DMDS is first removed at a lower temperature (e.g., 88°C at 0.28 torr).[1]

-

Quantitative Data

The following tables summarize the quantitative data extracted from the primary synthesis patent.

Table 1: Reaction Progress of TDA Thiolation

This table shows the progression of the reaction over time as monitored by gas chromatography (GC) area percentage.

| Time (hours) | DMDS Added (mL) | TDA (Area %) | MMTDA (Area %) | This compound (Area %) |

| 0 | 0 | 100 | 0 | 0 |

| 1.0 | 5 | 77.9 | 21.9 | 0 |

| 2.0 | 10 | 48.9 | 49.3 | 1.8 |

| 3.0 | 16 | 20.2 | 70.9 | 8.8 |

| 4.0 | 22 | 5.0 | 61.0 | 33.0 |

| 5.0 | 33 | 0 | 11.2 | 87.6 |

| 6.0 | 38 | 0 | 2.26 | 95.6 |

Data sourced from US Patent 5,302,755A.[1]

Table 2: Yields with Initial and Recycled Catalyst

This table presents the product yields for the initial reaction and subsequent reactions using a recycled catalyst.

| Run | Yield (%) |

| Initial Run | 75 |

| First Recycled Catalyst Run | 87 |

| Second Recycled Catalyst Run | (Not explicitly stated as a percentage in the source) |

Data sourced from US Patent 5,302,755A.[1]

Alternative Synthesis Pathways

While the direct thiolation of TDA is the most common method, other synthetic strategies for producing aromatic amines with alkylthio groups exist in principle, though they are not as widely documented for this compound specifically. One potential alternative approach involves the reduction of a corresponding dinitro compound.

Conceptual Pathway: Reduction of Dinitromethylthiotoluene

This conceptual pathway involves first introducing the methylthio groups onto a dinitrotoluene precursor, followed by the reduction of the nitro groups to amino groups.

Experimental Workflow for Conceptual Pathway

Caption: Conceptual workflow for an alternative this compound synthesis.

This alternative pathway is presented as a conceptual model for research exploration. The specific conditions for the thiolation of dinitrotoluene and the subsequent reduction would require experimental development and optimization. The reduction of nitro groups to amines is a well-established transformation in organic chemistry.

References

An In-depth Technical Guide to the Isomers of Dimethylthiotoluenediamine and their Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiotoluenediamine (DMTDA), a substance primarily utilized in the polymer industry as a curing agent, is a mixture of aromatic amine isomers. While its industrial applications are well-documented, a comprehensive understanding of its biological effects, particularly concerning the individual isomers, remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on the isomers of this compound, focusing on their chemical properties, known toxicological effects of the isomer mixture, and inferred potential biological activities based on structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting current knowledge and identifying critical gaps for future investigation.

Introduction to Dimethylthiotoluenediamine (this compound)

Dimethylthiotoluenediamine, commonly referred to as this compound, is an aromatic diamine that is typically produced and used as a mixture of isomers. The primary application of this compound is as a curing agent for polyurethane elastomers and epoxy resins, where it contributes to the final mechanical and thermal properties of the polymer.

Chemical Identification and Isomeric Composition

The commercial product known as this compound is registered under the CAS number 106264-79-3. It is predominantly a mixture of two isomers:

-

3,5-Dimethylthio-2,4-toluenediamine

-

3,5-Dimethylthio-2,6-toluenediamine

The typical ratio of these isomers in commercial formulations is approximately 77-80% of the 2,4-isomer and 17-20% of the 2,6-isomer.

Physicochemical and Toxicological Properties of the this compound Isomer Mixture

The majority of available data pertains to the mixture of this compound isomers. The information is largely derived from safety data sheets (SDS) and regulatory submissions.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₉H₁₄N₂S₂ |

| Molecular Weight | 214.35 g/mol |

| Boiling Point | > 200 °C |

| Flash Point | Approximately 163 °C |

| Density | Approximately 1.21 g/cm³ |

Toxicological Data Summary

The following table summarizes the key toxicological endpoints identified for the this compound isomer mixture.

| Endpoint | Result | Species |

| Acute Oral Toxicity | Harmful if swallowed | Not specified |

| Dermal Toxicity (LD50) | > 2,000 mg/kg | Rabbit |

| Skin Sensitization | May cause an allergic skin reaction | Not specified |

| Aquatic Toxicity (Fish, LC50, 96h) | 16.9 mg/L | Oncorhynchus mykiss (Rainbow trout) |

| Aquatic Toxicity (Daphnia, EC50, 48h) | 0.9 mg/L | Daphnia magna |

| Aquatic Toxicity (Algae, EC50, 72h) | 3.3 - 4.8 mg/L | Pseudokirchneriella subcapitata |

Potential Biological Effects and Mechanisms of Action (Inferred)

Potential Carcinogenicity and Genotoxicity

Studies on 2,4-toluenediamine and 2,6-toluenediamine, which lack the dimethylthio substituents, have indicated potential carcinogenic and mutagenic properties. For instance, commercial-grade toluene diisocyanate (TDI), which can hydrolyze to TDA, has been associated with cancer in animal studies. Furthermore, 2,4- and 2,6-TDA have been shown to be mutagenic in bacterial reverse mutation assays (Ames test) following metabolic activation. This suggests that the this compound isomers should be investigated for similar potential genotoxic and carcinogenic activities. The metabolic fate of the dimethylthio groups and their influence on the bioactivation of the aromatic amine structure are critical areas for future research.

Experimental Protocols

Detailed experimental protocols for the biological investigation of this compound isomers are not published. However, standard methodologies for assessing the toxicity of aromatic amines can be adapted.

General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for the initial toxicological screening of the individual this compound isomers.

Caption: A general experimental workflow for the toxicological evaluation of this compound isomers.

Knowledge Gaps and Future Research Directions

The current body of scientific literature presents significant gaps in our understanding of the biological effects of Dimethylthiotoluenediamine isomers. To address this for a comprehensive risk assessment and to explore any potential biomedical applications, the following areas require focused research:

-

Differential Toxicity of Isomers: Studies are needed to determine if the 2,4- and 2,6-isomers of this compound exhibit different toxicological profiles.

-

Mechanisms of Action: Elucidation of the molecular mechanisms underlying the observed toxicity, including the identification of specific cellular targets and signaling pathways, is crucial.

-

Metabolism and Bioactivation: Understanding the metabolic fate of this compound isomers, including the role of the methylthio groups in detoxification or bioactivation pathways, is essential.

-

Chronic Toxicity and Carcinogenicity: Long-term studies are required to assess the potential for chronic health effects, including carcinogenicity, of both the isomer mixture and the individual isomers.

-

Neurotoxicity and Endocrine Disruption: Given the aromatic amine structure, investigations into potential neurotoxic and endocrine-disrupting effects are warranted.

Conclusion

Dimethylthiotoluenediamine (this compound) is an industrially significant chemical mixture with a toxicological profile that is not yet fully characterized, particularly with respect to its individual isomers. While acute toxicity and sensitization data for the mixture are available, a deeper understanding of its biological effects at the molecular and cellular level is lacking. This guide has summarized the existing information and highlighted the critical need for further research to adequately assess the potential risks and biological activities of these compounds. Such research will be invaluable for ensuring occupational safety and for providing a more complete toxicological profile for regulatory and research purposes.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Dimethylthio-toluene Diamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of Dimethylthio-toluene diamine (DMTDA) in a laboratory setting. This compound, a liquid aromatic diamine, serves as a crucial component in the synthesis of polyurethanes and other polymers. While it is positioned as a safer alternative to traditional curing agents like 4,4'-Methylenebis(2-chloroaniline) (MOCA), stringent adherence to safety protocols is paramount to mitigate potential health risks. This document outlines the toxicological profile of this compound, recommended exposure controls, emergency procedures, and proper disposal methods to ensure a safe research environment.

Chemical and Physical Properties

This compound is a mixture of isomers, primarily 2,4- and 2,6-dimethylthio-toluenediamine.[1] Its liquid state at room temperature presents a significant processing advantage over solid curatives like MOCA, as it obviates the need for a melting step.[2][3]

| Property | Value | Reference |

| Appearance | Light yellow to amber transparent liquid | [4] |

| Boiling Point | 200 °C (at 1.68 mmHg) | [5] |

| Density | 1.206 g/cm³ | [5] |

| Flash Point | 163.4 °C | [5] |

| Vapor Pressure | 10 Pa at 25°C | [5] |

| Water Solubility | 162 mg/L at 20°C | [5] |

| Equivalent Weight | 107 | [1] |

Toxicological Data and Hazard Assessment

This compound is characterized as having low chronic toxicity and is not classified as a carcinogen, a key distinction from MOCA.[6][7] However, as with all aromatic amines, it is readily absorbed through the skin and can cause sensitization.[7][8]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1515 mg/kg | [9] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [8][9] |

Health Hazards

-

Skin Contact : May cause skin sensitization and irritation upon prolonged or repeated contact.[5][9]

-

Eye Contact : May cause eye irritation.[5]

-

Ingestion : Harmful if swallowed.[9]

-

Inhalation : While the vapor pressure is low, inhalation of mists or aerosols may cause respiratory irritation.

This compound has been shown to be mutagenic in at least one assay or belongs to a family of chemicals that can cause damage to cellular DNA.[9]

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA or NIOSH. In the absence of specific limits, it is prudent to adhere to the general guidelines for aromatic amines. The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) for some aromatic amines, such as a Time-Weighted Average (TWA) of 1 ppm for Diethylenetriamine.[10] Given the potential for skin absorption and sensitization, all handling procedures should aim to minimize any direct contact.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe laboratory practice.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Engineering Controls

-

Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

Personal Protective Equipment (PPE)

-

Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile) that are inspected prior to use.[11]

-

Eye Protection : Use tightly fitting safety goggles or a face shield.[11]

-

Skin and Body Protection : Wear a lab coat, and for larger quantities or where splashing is possible, impervious clothing should be worn.[11]

-

Respiratory Protection : If working outside of a fume hood or if aerosols are generated, a respirator with an appropriate filter for organic vapors may be necessary.[11]

Emergency Procedures

First Aid Measures

-

After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If skin irritation or a rash occurs, get medical advice.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

After Ingestion : Do NOT induce vomiting.[11] Rinse mouth and drink plenty of water. Immediately call a poison center or doctor.[11]

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure the area is well-ventilated, if safe to do so.

-

Contain : Use absorbent materials such as sand, earth, or vermiculite to contain the spill and prevent it from entering drains.[9]

-

Absorb : Cover the spill with an inert absorbent material.

-

Collect : Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Incompatibility

-

Storage Conditions : Store in a cool, dry, and well-ventilated place in tightly closed containers.[12][13]

-

Incompatible Materials : Keep away from strong oxidizing agents.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[14]

-

Liquid Waste : Collect in a labeled, sealed, and compatible container.

-

Solid Waste : Contaminated labware, PPE, and absorbent materials should be collected in a designated hazardous waste container.

-

Disposal Method : Engage a licensed professional waste disposal service for incineration or other approved disposal methods.[11] Do not dispose of this compound down the drain.[11]

Experimental Protocols

For the assessment of the skin and eye irritation potential of this compound, standardized protocols such as those developed by the Organisation for Economic Co-operation and Development (OECD) are recommended.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Preparation of Tissues : The RhE tissues are pre-incubated in a sterile, defined medium.

-

Application of Test Chemical : A small volume of this compound is applied topically to the surface of the epidermis.

-

Incubation : The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing : The test chemical is removed by rinsing with a buffered saline solution.

-

Post-Incubation : The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours).

-

Viability Assessment : Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Data Interpretation : A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD 437)

The BCOP test method is an in vitro assay that uses isolated bovine corneas to evaluate the potential of a substance to cause severe eye damage.

-

Cornea Preparation : Bovine corneas are obtained from freshly slaughtered cattle and mounted in a specialized holder.

-

Application of Test Chemical : this compound is applied to the epithelial surface of the cornea.

-

Incubation : The cornea is incubated for a set period (e.g., 10 minutes).

-

Rinsing : The test chemical is thoroughly rinsed from the cornea.

-

Post-Incubation : The cornea is incubated in fresh medium.

-

Measurement of Opacity : The opacity of the cornea is measured using an opacitometer.

-

Measurement of Permeability : The permeability of the cornea is assessed by measuring the amount of fluorescein dye that passes through it.

-

Data Interpretation : An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability measurements. This score is used to classify the chemical's eye irritation potential.

Mechanism of Toxicity of Aromatic Amines

The toxicity of many aromatic amines is linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules such as DNA.[9][15] This process is a key initiating event in their carcinogenicity.

Caption: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

The initial step in the metabolic activation of aromatic amines is N-oxidation, a reaction catalyzed by cytochrome P450 enzymes (CYP450), to form N-hydroxyarylamines.[9][15] These intermediates can then undergo further activation, for example, through O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs), to generate highly reactive nitrenium ions.[16] These electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[16] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Conclusion

Dimethylthio-toluene diamine (this compound) is a valuable laboratory chemical with significant advantages over more hazardous alternatives like MOCA. However, its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can effectively manage the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous vigilance, proper training, and a commitment to safety are the cornerstones of responsible chemical handling.

References

- 1. Dimethyl Thio-Toluene Diamine - this compound(Ethancure 300 )-Curing Agent_QICHEN [qichenchemical.com]

- 2. DIMETHYLTHIOTOLUENEDIAMINE (this compound) - Ataman Kimya [atamanchemicals.com]

- 3. johnson-fine.com [johnson-fine.com]

- 4. DIMETHYL THIO-TOLUENE DIAMINE (this compound)|106264-79-3--Jiangsu Victory Chemical Co., Ltd. [victory-chem.com]

- 5. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]

- 6. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a novel in vitro respiratory sensitization assay and its application in an integrated testing strategy (ITS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. chinayaruichem.com [chinayaruichem.com]

- 11. article.imrpress.com [article.imrpress.com]

- 12. News - How to Store this compound Safely and Efficiently [chinafortunechemical.com]

- 13. This compound, similar to Ethacure 300 - IRO Coatingadditive [irocoatingadditive.com]

- 14. Classification of chemicals as sensitisers based on new test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Impact and Degradation of Dimethylthio-toluene Diamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data on Dimethylthio-toluene Diamine (DMTDA). A comprehensive environmental risk assessment requires further studies, as significant data gaps exist in the public domain regarding its environmental fate and degradation.

Executive Summary

Dimethylthio-toluene diamine (this compound), commercially known as Ethacure 300, is a mixture of 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine (CAS No: 106264-79-3; EC No: 403-240-8). It is utilized as a curing agent for polyurethane elastomers and epoxy resins. While often marketed as an "environmentally friendly" and "low-toxicity" alternative to other aromatic diamines, regulatory classifications and available ecotoxicity data indicate that this compound is very toxic to aquatic life and may cause long-lasting harmful effects in the aquatic environment. This guide provides a summary of the available environmental data for this compound and highlights critical areas where information is currently lacking.

Environmental Fate and Pathways

There is a notable absence of publicly available quantitative data on the environmental fate of this compound. Key parameters required for a thorough environmental risk assessment, such as biodegradation rates, hydrolysis half-life, photodegradation quantum yield, soil sorption coefficients, and bioaccumulation potential, are not available in the public literature or regulatory databases searched.

Persistence and Degradability

Biodegradation: No studies on the ready or inherent biodegradability of this compound (e.g., following OECD 301 or 302 guidelines) were found. Therefore, its persistence in the environment is unknown.

Hydrolysis: The potential for hydrolysis as a degradation pathway has not been reported.

Photodegradation: No data on the direct or indirect photodegradation of this compound in air or water is available.

Bioaccumulative Potential

No experimental data on the bioconcentration factor (BCF) for this compound in aquatic organisms is available. Without this information, the potential for this substance to accumulate in the food web cannot be determined.

Mobility in Soil

There is no available data on the adsorption/desorption characteristics of this compound in soil (e.g., Koc values). Consequently, its potential for mobility and leaching into groundwater is unknown.

Ecotoxicological Information

Available data indicates that this compound is acutely toxic to aquatic organisms.

Aquatic Toxicity

The following table summarizes the acute ecotoxicity data found for this compound.

| Species | Endpoint | Value | Exposure Time | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 16.9 mg/L | 96 hours | [1] |

| Daphnia sp. (Water Flea) | EC50 | 0.9 mg/L | 48 hours | [1] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 3.3 - 4.8 mg/L | 72 hours | [1] |

Experimental Protocols

Detailed experimental protocols for the cited ecotoxicity studies for this compound are not publicly available. However, such studies typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish.

-

Test Species: A recommended species like Rainbow Trout (Oncorhynchus mykiss) is used.

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

-

Concentrations: A range of concentrations of the test substance are used, along with a control group.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia.

-

Test Organism: A suitable species of Daphnia, such as Daphnia magna, is used.

-

Test Conditions: The daphnids are exposed to the test substance for 48 hours in a static system.

-

Concentrations: A series of test concentrations and a control are prepared.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50, the median effective concentration that causes immobilisation in 50% of the daphnids, is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organism: A species such as Pseudokirchneriella subcapitata is used.

-

Test Conditions: Exponentially growing cultures of the algae are exposed to the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

-

Concentrations: A range of concentrations and a control are tested.

-

Measurement of Growth: Algal growth is measured at least every 24 hours, typically by cell counts or a surrogate measurement like fluorescence.

-

Data Analysis: The EC50, the concentration that causes a 50% reduction in growth or growth rate relative to the control, is determined.

Conceptual Frameworks and Data Gaps

The following diagrams illustrate the typical workflow for assessing the environmental impact of a chemical and the degradation pathways that need to be investigated.

References

The Core Mechanism of Dimethylthiotoluenediamine (DMTDA) as a Curing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiotoluenediamine (DMTDA), a liquid aromatic diamine, serves as a highly effective curing agent for both polyurethane/polyurea and epoxy resin systems. This technical guide elucidates the fundamental mechanisms of action of this compound in these systems, providing a comprehensive overview of the chemical reactions, reaction kinetics, and the resulting physical properties of the cured polymers. Detailed experimental protocols for characterizing the curing process and the final material properties are also presented. This document is intended to be a valuable resource for researchers and professionals working in polymer chemistry and material science.

Introduction

Dimethylthiotoluenediamine (this compound), commercially available under trade names such as Ethacure 300, is a mixture of 2,4- and 2,6-isomers of dimethylthiotoluenediamine.[1] Its liquid form at ambient temperatures offers significant processing advantages over solid aromatic diamine curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA).[2] this compound is widely utilized as a chain extender and curative in polyurethane elastomers, polyurea systems, and as a hardener for epoxy resins, imparting excellent mechanical and thermal properties to the final products.[3][4]

Mechanism of Action in Polyurethane and Polyurea Systems

In polyurethane and polyurea systems, this compound functions as a chain extender and cross-linker by reacting with isocyanate (-NCO) groups of a prepolymer. The primary amine (-NH2) groups of this compound undergo a nucleophilic addition to the electrophilic carbon of the isocyanate group.

Chemical Reaction Pathway

The fundamental reaction is the formation of a urea linkage. Each of the two primary amine groups on the this compound molecule can react with an isocyanate group. This bifunctionality allows for the extension of the polymer chains. If the isocyanate prepolymer has a functionality greater than two, a cross-linked network is formed.

The reaction proceeds as follows:

-

Chain Extension: The primary amine groups of this compound react with the terminal isocyanate groups of the prepolymer, forming urea linkages and extending the polymer chains.

-

Cross-linking: If the prepolymer or isocyanate has more than two isocyanate groups, the continued reaction of this compound leads to the formation of a three-dimensional cross-linked network, which is responsible for the elastomeric properties of the final material.

Reaction Kinetics

The curing rate of polyurethane systems with this compound is influenced by several factors, including temperature, the reactivity of the isocyanate, and the presence of catalysts. The reaction kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

The reactivity of this compound is noted to be slower than that of Diethyl Toluene Diamine (DETDA) but faster than MOCA.[5] This intermediate reactivity allows for a more controllable curing process. The activation energy (Ea) for the curing of MDI-based polyurethanes with diamine curatives is typically in the range of 40-90 kJ/mol.[6][7]

Table 1: Comparison of Kinetic Parameters for Aromatic Amine Cured Polyurethane Systems

| Curing Agent System | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Method |

| MDI-based Polyurethane | 46.34 | 1.01 x 10⁶ | Kissinger (DSC) |

| IPDI and PPG with DBTDL catalyst | 74.25 | - | DSC |

Note: Data for MDI-based polyurethane is provided as a representative value for a similar system. Specific kinetic data for this compound was not available in the searched literature.

Mechanism of Action in Epoxy Systems

In epoxy systems, this compound acts as a hardener. The active hydrogen atoms on the primary amine groups of this compound react with the epoxide rings of the epoxy resin in a nucleophilic ring-opening addition reaction.

Chemical Reaction Pathway

The curing process involves two main steps:

-

Primary Amine Reaction: Each primary amine group has two active hydrogens. The first active hydrogen attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

-

Secondary Amine Reaction: The newly formed secondary amine also has an active hydrogen, which can then react with another epoxide ring.

This process results in a highly cross-linked, three-dimensional network, giving the cured epoxy its characteristic strength and rigidity.

Reaction Kinetics

The curing kinetics of epoxy resins with aromatic amines are often studied using non-isothermal DSC. The activation energy for such reactions can be determined using methods like the Kissinger or Flynn-Wall-Ozawa methods. For epoxy systems cured with aromatic amines, the reaction can be autocatalytic, where the hydroxyl groups formed during the reaction catalyze further epoxide ring-opening.

Table 2: Curing Kinetic Data for Aromatic Amine Cured Epoxy Systems

| Epoxy/Curing Agent System | Activation Energy (Ea) (kJ/mol) |

| E51/DDM | 49.85 |

| E51/DDS | 63.63 |

| E44/DDM | 50.21 |

| E44/DDS | 64.24 |

Note: This data is for epoxy resins cured with other aromatic amines (DDM and DDS) and is provided for comparative purposes.[8]

Quantitative Data on Cured Polymer Properties

The stoichiometry, or the ratio of the curative (this compound) to the prepolymer, significantly impacts the final mechanical properties of the polyurethane elastomer.[1]

Table 3: Comparison of Mechanical Properties of Polyurethane Elastomers Cured with this compound (Ethacure 300) and MOCA

| Property | This compound (0.85 ratio) | MOCA (0.85 ratio) | This compound (0.95 ratio) | MOCA (0.95 ratio) |

| Hardness, Shore A | 87 | 91 | 88 | 91 |

| Tensile Strength (psi) | 5600 | 5310 | 5760 | 5820 |

| 100% Modulus (psi) | 1120 | 1110 | 1070 | 1100 |

| 300% Modulus (psi) | 2540 | 2310 | 2400 | 2400 |

| Elongation (%) | 460 | 480 | 490 | 490 |

| Split Tear Strength (pli) | 400 | 320 | 420 | 360 |

Data sourced from a technical datasheet for Ethacure 300.[9]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the curing kinetics (e.g., activation energy, reaction order) of this compound with polyurethane or epoxy systems.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the reactive mixture (this compound and prepolymer/resin) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Non-isothermal Scan: Heat the sample at multiple constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm (e.g., 25 °C to 300 °C).

-

Data Analysis:

-

Integrate the exothermic peak for each heating rate to determine the total heat of reaction (ΔH).

-

Use the data from the multiple heating rates to calculate the activation energy (Ea) using methods such as the Kissinger or Flynn-Wall-Ozawa method.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Reaction Monitoring

Objective: To monitor the disappearance of reactant functional groups and the appearance of product functional groups during the curing reaction.

Methodology:

-

Sample Preparation: Place a thin film of the reactive mixture between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup: Place the sample holder in the FTIR spectrometer.

-

Time-based Scans: Collect spectra at regular intervals (e.g., every 30 seconds) over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis:

-

For polyurethane curing, monitor the decrease in the isocyanate peak (around 2270 cm⁻¹) and the increase in the urea C=O peak (around 1640 cm⁻¹).

-

For epoxy curing, monitor the decrease in the epoxy ring peak (around 915 cm⁻¹) and the increase in the hydroxyl (-OH) peak (broad peak around 3400 cm⁻¹).

-

Mechanical Testing of Cured Elastomers

Objective: To determine the key mechanical properties of the this compound-cured polymer.

Methodology:

-

Sample Preparation: Cast the reactive mixture into molds of standard dimensions as specified by ASTM standards. Allow the samples to cure fully, including any post-curing steps.

-

Tensile Testing (ASTM D412): Use a universal testing machine to measure tensile strength, elongation at break, and modulus.

-

Hardness Testing (ASTM D2240): Use a durometer to measure the Shore hardness (A or D scale).

-

Tear Strength Testing (ASTM D624): Measure the resistance of the material to tearing.

-

Compression Set Testing (ASTM D395): Determine the ability of the material to return to its original thickness after being subjected to a compressive load for a specified time and temperature.[8][10]

Conclusion

This compound is a versatile and efficient curing agent for both polyurethane/polyurea and epoxy systems. Its liquid nature and moderate reactivity offer significant processing advantages. The mechanism of action involves the nucleophilic addition of its primary amine groups to isocyanate groups in polyurethanes, forming a polyurea network, and to epoxide rings in epoxy resins, leading to a cross-linked polymer. The final properties of the cured material are highly dependent on the stoichiometry and curing conditions. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound-cured polymers, enabling researchers and developers to optimize formulations for specific applications.

References

- 1. Ethacure 300 this compound CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 2. johnson-fine.com [johnson-fine.com]

- 3. nbinno.com [nbinno.com]

- 4. gantrade.com [gantrade.com]

- 5. DIMETHYLTHIOTOLUENEDIAMINE (this compound) - Ataman Kimya [atamanchemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]

- 9. discover.univarsolutions.com [discover.univarsolutions.com]

- 10. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]

Solubility Profile of Dimethyl Thio-Toluene Diamine (DMTDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. For DMTDA, precise quantitative solubility data in organic solvents is limited. However, its solubility in water has been established.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 162 mg/L | 20 |

Qualitative Solubility Assessment

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Toluene | Non-polar | Soluble |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, standard methodologies can be employed to obtain accurate and reproducible data. The following outlines a general experimental protocol for determining the solubility of a solid or liquid solute in a solvent.

Method: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand to permit the separation of the undissolved solute from the saturated solution.

-

For liquid solutes like this compound, centrifugation may be necessary to achieve a clear separation of the two phases.

-

-

Sampling and Analysis:

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of organic compounds. A calibration curve would first be established using standard solutions of known this compound concentrations.

-

Gas Chromatography (GC): Similar to HPLC, GC can be used for the quantification of volatile and semi-volatile compounds.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution can be evaporated, and the mass of the remaining this compound residue can be measured.

-

-

-

Data Reporting:

-

The solubility is typically expressed in units of grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L) at the specified temperature.

-

This compound Synthesis Workflow

Understanding the synthesis process of this compound provides context for its purity and potential impurities, which can influence its solubility. The following diagram illustrates a general workflow for the production of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Aromatic amines are insoluble in water because:A.Due to the larger hydrocarbon part which tends to retard the formation of H-bondsB.Due to the larger hydrocarbon part which tends to retard the formation of H-NbondsC.Due to the larger hydrocarbon part which tends to retard the formation of H-CbondsD.None of these [vedantu.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Diethyl toluene diamine(DETDA) | C11H18N2 | CAS 68479-98-1 [polyaspartic-resin.com]

- 8. chinayaruichem.com [chinayaruichem.com]

- 9. biapur.ru [biapur.ru]

- 10. DIETHYL TOLUENE DIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]

- 11. DETDA - Ataman Kimya [atamanchemicals.com]

Spectroscopic Analysis of Dimethylthiotoluenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dimethylthiotoluenediamine (DMTDA), a key curing agent and intermediate in various industrial applications. Given the limited availability of published spectroscopic data for this compound, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data is based on established principles for aromatic amines and related compounds, offering a predictive framework for the characterization of this compound.

Introduction

Dimethylthiotoluenediamine, commercially available as a mixture of isomers (primarily 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine), is a crucial component in the synthesis of polyurethanes, polyureas, and epoxies. Its chemical structure, characterized by a substituted toluene core with two amine and two methylthio groups, dictates its reactivity and final product properties. Accurate spectroscopic characterization is therefore essential for quality control, reaction monitoring, and understanding structure-property relationships.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the major isomers of Dimethylthiotoluenediamine based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.5 - 7.5 | Multiplet |

| -NH ₂ | 3.5 - 4.5 | Broad Singlet |

| Ar-CH ₃ | 2.1 - 2.5 | Singlet |

| -S-CH ₃ | 2.3 - 2.7 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Type | Predicted Chemical Shift (ppm) |

| C -NH₂ | 140 - 150 |

| C -S-CH₃ | 125 - 135 |

| Ar-C H | 115 - 130 |

| C -CH₃ | 120 - 130 |

| Ar-C H₃ | 15 - 25 |

| -S-C H₃ | 10 - 20 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Table 4: Predicted UV-Vis Absorption Maxima (λmax) in Ethanol

| Transition | Predicted λmax (nm) |

| π → π | 200 - 220 |

| π → π | 240 - 260 |

| n → π* | 290 - 320 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Dimethylthiotoluenediamine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and isomeric ratio of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the this compound isomers. Correlate the ¹H and ¹³C NMR data to fully elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1][2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[1][3]

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl groups, C=C stretches of the aromatic ring, and C-N and C-S stretches.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the this compound molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0. A typical starting concentration would be in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared this compound solution.

-

Scan the sample over a wavelength range of 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). These correspond to the electronic transitions within the aromatic and amine chromophores of the molecule.[5] The benzene ring is expected to show characteristic absorptions, which will be shifted due to the presence of the amino and methylthio substituents.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Dimethylthiotoluenediamine.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Relationship between this compound properties and spectroscopic techniques.

References

Methodological & Application

Application Notes and Protocols for DMTDA as a Chain Extender in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethylthiotoluenediamine (DMTDA) as a chain extender in the synthesis of polyurethanes (PU). Detailed protocols and comparative data are presented to guide researchers in utilizing this compound to produce high-performance polyurethane elastomers with tailored properties.

Introduction

Dimethylthiotoluenediamine (this compound) is a liquid aromatic diamine chain extender used extensively in the production of polyurethane elastomers.[1][2][3] It serves as a curative for isocyanate-terminated prepolymers, reacting with the isocyanate (-NCO) groups to form urea linkages, thereby building the final polymer network. This compound is often favored over traditional solid diamine chain extenders like 4,4'-methylenebis(2-chloroaniline) (MOCA) due to its liquid state at room temperature, which offers significant processing advantages.[1][3][4][5] These benefits include easier handling, elimination of melting steps, and the ability to process at lower temperatures.[1][3][4][5]

The two primary isomers of this compound are 2,4- and 2,6-dimethylthiotoluenediamine, typically in a ratio of approximately 77-80% to 17-20%.[1][2] This composition allows for a slower reaction rate compared to other diamines like Diethyltoluenediamine (DETDA), providing a longer pot life which is advantageous in casting applications.[1][2] The physical properties of polyurethanes cured with this compound are comparable to those cured with MOCA, yielding high-performance elastomers with excellent mechanical and dynamic properties.[4][5]

Key Applications

This compound-extended polyurethanes are utilized in a wide range of applications due to their durability, chemical resistance, and abrasion resistance.[3] Common applications include:

-

Industrial Components: Wheels, casters, rollers, and seals.[4]

-

Coatings and Adhesives: Protective coatings and high-performance adhesives.[2]

-

Molded Parts: Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) systems for automotive and construction industries.[2][3]

-

Printing and Textiles: Squeegees and other components requiring high wear resistance.[1]

Data Presentation

The following tables summarize the typical mechanical and thermal properties of polyurethane elastomers synthesized using this compound as a chain extender. These values are illustrative and can be influenced by the specific prepolymer, stoichiometry, and curing conditions.

Table 1: Mechanical Properties of this compound-Extended Polyurethane Elastomers

| Property | Typical Value Range | Test Method |

| Hardness (Shore A) | 80 - 95 | ASTM D2240 |

| Tensile Strength (MPa) | 30 - 50 | ASTM D412 |

| Elongation at Break (%) | 300 - 600 | ASTM D412 |

| Tear Strength (kN/m) | 50 - 100 | ASTM D624 |

| Compression Set (%) | 20 - 40 | ASTM D395 |

Table 2: Thermal Properties of this compound-Extended Polyurethane Elastomers

| Property | Typical Value Range | Test Method |

| Glass Transition Temperature (Tg, °C) | -30 to -50 | DSC |

| Heat Deflection Temperature (°C) | 60 - 90 | ASTM D648 |

| Service Temperature Range (°C) | -40 to 100 | - |

Experimental Protocols

Materials

-

Isocyanate-terminated polyurethane prepolymer (e.g., TDI or MDI based)

-

Dimethylthiotoluenediamine (this compound) (Equivalent Weight: ~107 g/eq)

-

Degassing agent (e.g., silicone-based)

-

Mold release agent

-

Solvent for cleaning (e.g., acetone, methylene chloride)

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Equipment

-

Vacuum oven or desiccator for degassing

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Molds (e.g., aluminum, steel)

-

Curing oven

-

Testing equipment for mechanical and thermal properties

Protocol for Polyurethane Elastomer Synthesis

This protocol outlines the steps for synthesizing a polyurethane elastomer using a prepolymer and this compound as the chain extender.

-

Prepolymer Preparation:

-

Preheat the isocyanate-terminated prepolymer to the recommended processing temperature (typically 70-90°C) to reduce its viscosity.

-

Degas the prepolymer under vacuum (e.g., 1-5 mmHg) for 1-2 hours, or until bubbling ceases, to remove any dissolved gases.

-

-

This compound Preparation:

-

Stoichiometry Calculation:

-

The stoichiometry, or the ratio of reactive groups, is critical for achieving the desired properties. A stoichiometry of 95% of the theoretical amine to isocyanate ratio is often recommended for a good balance of properties.[4][5]

-

The amount of this compound required can be calculated using the following formula:

Where:

-

%NCO is the weight percentage of isocyanate groups in the prepolymer.

-

Equivalent Weight of NCO = 42 g/eq.

-

Equivalent Weight of this compound = ~107 g/eq.

-

Stoichiometry is expressed as a decimal (e.g., 0.95 for 95%).

-

-

-

Mixing and Casting:

-

Add the calculated amount of degassed this compound to the degassed and heated prepolymer.

-

Mix thoroughly with a mechanical stirrer for 1-3 minutes, ensuring a homogenous mixture. Avoid introducing air bubbles during mixing.

-

If required, add a small amount of degassing agent during the final stages of mixing.

-

Pour the mixture into preheated and mold-released molds.

-

-

Curing:

-

The curing process typically involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction and development of optimal properties.[5]

-

Initial Cure: Place the filled molds in a curing oven at 100-120°C for 1-2 hours.

-

Post-Cure: After demolding, post-cure the elastomer at 100-110°C for 16-24 hours.

-

-

Characterization:

-

After the post-cure and allowing the samples to condition at room temperature for at least 24 hours, perform mechanical and thermal testing according to the relevant ASTM or ISO standards.

-

Visualizations

Experimental Workflow for Polyurethane Synthesis using this compound

Caption: Experimental workflow for polyurethane elastomer synthesis using this compound.

Logical Relationship of Components in this compound-based Polyurethane Synthesis

References

- 1. DIMETHYLTHIOTOLUENEDIAMINE (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. Ethacure 300 this compound CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 3. nbinno.com [nbinno.com]

- 4. johnson-fine.com [johnson-fine.com]

- 5. This compound manufacturer, this compound supplier-TPUCO [taiwanpu.com]

Application Notes and Protocols for Dimethylthiotoluenediamine (DMTDA) as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethylthiotoluenediamine (DMTDA), also known commercially as Ethacure 300, as a curing agent for epoxy resins. This compound is an aromatic diamine that offers a unique combination of properties, making it a valuable tool for various research and development applications where high performance is required.

Introduction to this compound as an Epoxy Curing Agent

This compound is a liquid aromatic diamine curative that is effective for a range of epoxy resins, particularly those based on Bisphenol A diglycidyl ether (DGEBA) and Bisphenol F diglycidyl ether (DGEBF). Its liquid form at room temperature offers significant processing advantages over solid aromatic amine curatives, such as 4,4'-diaminodiphenylmethane (DDM), by eliminating the need for melting and reducing the risk of dust exposure.

The key features of this compound-cured epoxy systems include:

-

Enhanced Thermal Stability: The aromatic structure of this compound contributes to a higher glass transition temperature (Tg) and improved thermal stability of the cured epoxy network.[1]

-

Excellent Mechanical Properties: Cured epoxy resins exhibit high tensile strength, modulus, and hardness.[2][3]

-

Good Chemical Resistance: The crosslinked network provides robust resistance to a variety of chemicals and solvents.[2]

-

Controllable Reactivity: this compound offers a workable pot life, allowing for more controlled processing and handling.[1]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound (Ethacure 300) is presented in Table 1. The epoxy equivalent weight is a critical parameter for calculating the correct stoichiometric mix ratio with an epoxy resin.

| Property | Value | Reference |

| Chemical Name | Dimethylthiotoluenediamine | [2] |

| CAS Number | 106264-79-3 | [3] |

| Molecular Weight | 214.36 g/mol | [3] |

| Appearance | Light yellow to amber liquid | [2] |

| Viscosity @ 20°C | 280-690 cPs | [3] |

| Density @ 20°C | 1.21 g/cm³ | [2] |

| Amine Value | 536 mgKOH/g | [2] |

| Epoxy Equivalent Weight | 53.5 g/eq | [3] |

Curing Mechanism of Epoxy Resins with this compound

The curing of an epoxy resin with this compound follows the general mechanism of epoxy-amine addition reactions. The primary amine groups of this compound react with the epoxide groups of the epoxy resin in a two-step process.

First, the primary amine attacks the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. This is followed by the reaction of the newly formed secondary amine with another epoxide group, resulting in a tertiary amine and another hydroxyl group. This process creates a highly crosslinked, three-dimensional thermoset network.

References

Application Notes and Protocols for the Reaction Kinetics of Dimethylthiotoluenediamine (DMTDA) with Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylthiotoluenediamine (DMTDA), a liquid aromatic diamine chain extender, is a critical component in the synthesis of high-performance polyurethane and polyurea elastomers.[1][2] Its reaction with isocyanates forms the basis of cross-linked polymer networks that impart superior mechanical, thermal, and chemical resistance to the final products.[3] Understanding the kinetics of this reaction is paramount for controlling the curing process, optimizing material properties, and ensuring processability in applications ranging from casting and coatings to reaction injection molding (RIM).[2]

This document provides a comprehensive overview of the reaction kinetics of this compound with isocyanates, detailed experimental protocols for determining key kinetic parameters, and a framework for data presentation and analysis. While specific kinetic data is highly dependent on the system variables (e.g., isocyanate type, catalyst, temperature, solvent), the protocols outlined herein provide a robust methodology for researchers to characterize their specific formulations.

Reaction Mechanism and Influencing Factors

The fundamental reaction between this compound and an isocyanate involves the nucleophilic addition of the amine group (-NH₂) of this compound to the electrophilic carbon atom of the isocyanate group (-N=C=O).[2][4] This reaction results in the formation of a stable urea linkage (-NH-CO-NH-).[4][5] When a diisocyanate is used, this reaction propagates to form long polyurea chains, creating a cross-linked polymer network.

// Invisible nodes for alignment {rank=same; this compound; Isocyanate;} } caption="General reaction of this compound with an isocyanate to form a polyurea linkage."

Several factors critically influence the rate of this reaction:

-

Isocyanate Structure: Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), are generally more reactive than aliphatic isocyanates due to electronic effects.[6]

-

Temperature: The reaction rate increases with temperature. A common rule of thumb suggests that the gel time is halved for each 10°C increase in temperature.[7]

-

Catalysts: The reaction can be accelerated by catalysts. Tertiary amines are often used to catalyze the isocyanate-amine reaction.[3][8]

-

Steric Hindrance: The methyl and methylthio groups on the this compound aromatic ring create steric hindrance, which slows its reaction rate compared to less substituted aromatic diamines like Diethyl Toluene Diamine (DETDA).[1]

Quantitative Data Presentation

Effective analysis of reaction kinetics requires the systematic collection and presentation of quantitative data. The following tables provide a template for organizing experimental conditions and results. Note: The data presented are for illustrative purposes only and should be replaced with experimentally determined values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Dimethylthiotoluenediamine | [1] |

| CAS Number | 106264-79-3 | [1] |

| Appearance | Low-viscosity liquid | [2] |

| Isomer Composition | Mixture of 2,4- and 2,6-isomers (~77-80 / 17-20) | [2] |

| Equivalent Weight | 107 g/eq |[1] |

Table 2: Illustrative Reaction Conditions for Kinetic Studies

| Parameter | Isocyanate System 1 | Isocyanate System 2 |

|---|---|---|

| Isocyanate Type | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) |

| Isocyanate:this compound Ratio | 1:1 (NCO:NH₂) | 1:1 (NCO:NH₂) |

| Catalyst | None | Dibutyltin dilaurate (0.05 wt%) |

| Temperature (°C) | 25, 50, 75 | 25, 50, 75 |

| Solvent | None (Bulk) | Tetrahydrofuran (THF) |

Table 3: Illustrative Kinetic Data for this compound-Isocyanate Reaction

| Isocyanate System | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ/mol) |

|---|---|---|---|

| System 1 (MDI) | 25 | 0.05 | 45 |

| 50 | 0.20 | ||

| 75 | 0.75 | ||

| System 2 (TDI) | 25 | 0.15 | 40 |

| 50 | 0.55 |

| | 75 | 1.90 | |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible kinetic data. The following sections describe methodologies for sample preparation, kinetic analysis by Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC), and gel time determination.

Protocol 1: Kinetic Analysis using FTIR Spectroscopy

This protocol monitors the reaction progress by measuring the decrease in the characteristic isocyanate (-N=C=O) absorption band in the infrared spectrum.[9][10][11]

-

Instrumentation and Setup:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a heated transmission cell.

-

Software capable of time-based spectral acquisition.

-

-

Procedure:

-

Pre-heat the FTIR accessory or cell to the desired reaction temperature (e.g., 25°C, 50°C, 75°C).

-

Accurately weigh stoichiometric amounts of the isocyanate and this compound into separate, dry containers. If using a catalyst, add it to the this compound component and mix thoroughly.

-

Initiate the reaction by rapidly and thoroughly mixing the isocyanate and this compound components for a short, defined period (e.g., 15 seconds).

-

Immediately apply a small amount of the reacting mixture onto the ATR crystal or inject it into the transmission cell.

-

Begin time-based spectral acquisition immediately, collecting spectra at regular intervals (e.g., every 30 seconds). The key isocyanate stretching band appears around 2250-2275 cm⁻¹.[9][12]

-

Continue data collection until the isocyanate peak has completely disappeared or reached a stable minimum, indicating the reaction is complete.

-

-

Data Analysis:

-

For each spectrum, calculate the absorbance of the isocyanate peak at ~2270 cm⁻¹.

-

The concentration of isocyanate at time t is proportional to the peak absorbance.

-

Plot the concentration of isocyanate versus time.

-

Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order kinetics are common for this reaction).[3]

-

Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat released during the exothermic curing reaction, which is directly proportional to the extent of the reaction. Isoconversional methods can be used to determine kinetic parameters without assuming a specific reaction model.[13][14]

-

Instrumentation and Setup:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum pans.

-

-

Procedure (Non-isothermal):

-

Accurately weigh stoichiometric amounts of the isocyanate and this compound into a container and mix thoroughly.

-

Immediately seal a small sample (5-10 mg) of the mixture into a hermetic aluminum DSC pan. Prepare several identical samples.

-

Place a sample in the DSC cell and heat it from a sub-ambient temperature (e.g., 0°C) to a post-cure temperature (e.g., 250°C) at a constant heating rate (e.g., 5 °C/min).

-

Repeat the experiment with fresh samples at different heating rates (e.g., 10, 15, and 20 °C/min).

-

-

Data Analysis:

-

Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).

-

The degree of conversion (α) at any temperature T is the partial heat of reaction up to that temperature divided by ΔH_total.

-

Use model-free isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) to plot the data and determine the activation energy (Eₐ) as a function of conversion.

-

Protocol 3: Gel Time Determination

Gel time is a practical measure of the working life of a thermosetting system, marking the transition from a liquid to a solid-like gel.[15]

-

Instrumentation and Setup:

-

Procedure (Manual Method):

-

Pre-condition the this compound and isocyanate components to the desired temperature.

-

Combine the components in the specified ratio in the disposable container.

-

Start the stopwatch and begin mixing thoroughly.

-

Periodically (e.g., every 15-30 seconds), dip the stirring rod into the mixture and pull it out.

-

The gel time is the point at which the resin no longer drips from the rod but pulls away in fine "strings" or snaps back, indicating the onset of gelation.[7]

-

-

Procedure (Rheometer Method):

-

Set up a rheometer with parallel plate geometry for an oscillatory time sweep measurement at the desired temperature.

-

Mix the components and immediately place the sample onto the lower plate of the rheometer.

-

Start the time sweep measurement.

-

The gel point is identified as the crossover point where the storage modulus (G') and loss modulus (G'') are equal.[17]

-

Conclusion

The reaction kinetics of this compound with isocyanates are fundamental to the successful formulation and application of a wide range of polyurethane and polyurea materials. While the reaction rate is slower than that of other common diamine chain extenders like DETDA, this characteristic provides formulators with longer gel times and better process control.[1] By employing the standardized protocols for FTIR, DSC, and gel time determination outlined in this document, researchers can accurately characterize the kinetic parameters of their specific this compound-isocyanate systems. This data is crucial for predicting curing behavior, optimizing processing conditions, and ultimately tailoring the final properties of the polymer to meet the demands of advanced applications.

References

- 1. wernerblank.com [wernerblank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uraseal.com [uraseal.com]

- 8. l-i.co.uk [l-i.co.uk]

- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 10. rsc.org [rsc.org]

- 11. azom.com [azom.com]

- 12. paint.org [paint.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Gel time | Epic Resins - Manufacturer of Epoxy Resins and Polyurethane Compounds [epicresins.com]

- 16. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]

- 17. qualitest.ae [qualitest.ae]

Application Notes and Protocols: DMTDA in Reaction Injection Molding (RIM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dimethylthiotoluenediamine (DMTDA) as a chain extender in Reaction Injection Molding (RIM) applications for the production of polyurethane elastomers. The following sections detail the chemical properties, reaction mechanisms, and performance characteristics of this compound-cured polyurethanes, along with comprehensive experimental protocols for their preparation and characterization.

Introduction to this compound in RIM Applications

Dimethylthiotoluenediamine (this compound) is an aromatic diamine that serves as a highly effective chain extender for polyurethane and polyurea systems.[1] In Reaction Injection Molding (RIM), a process that involves the rapid mixing of two reactive liquid components that are then injected into a mold to form a polymer part, this compound offers several distinct advantages over other chain extenders like 4,4′-methylenebis(2-chloroaniline) (MOCA) and diethyltoluenediamine (DETDA).[1][2]

One of the primary benefits of this compound is its liquid form at ambient temperatures, which simplifies handling and processing compared to solid chain extenders that require melting.[1] This allows for lower processing temperatures, leading to energy savings and reduced thermal stress on the equipment.[1] Furthermore, this compound is considered to have a lower toxicity profile than MOCA, making it a more environmentally friendly and safer alternative in the workplace.

The reaction rate of this compound with isocyanates is slower than that of DETDA, providing better control over the curing process and allowing for the production of larger and more complex parts without premature gelation.[1] This controlled reactivity, combined with its ability to impart excellent mechanical and thermal properties to the final polymer, makes this compound a versatile and valuable component in RIM applications.[3]

Quantitative Data on this compound-Cured Polyurethanes

The selection of a chain extender significantly influences the final properties of the polyurethane elastomer. The following tables summarize the key physical, mechanical, and thermal properties of this compound and its impact on polyurethane formulations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow to amber transparent liquid | [4] |

| CAS Number | 106264-79-3 | [4] |

| Molecular Weight | 214.36 g/mol | [4] |

| Density (at 20°C) | 1.206 g/cm³ | [4] |

| Viscosity (at 25°C) | 600-900 mPa·s | [4] |

| Amine Value | 525-535 mgKOH/g | [4] |

| Isocyanate Equivalent Weight | 107 g/eq | [1] |

Table 2: Comparative Mechanical Properties of Polyurethane Elastomers

| Property | This compound-cured | MOCA-cured | DETDA-cured | Test Method |

| Hardness (Shore A) | 85 - 95 | 80 - 95 | 90 - 98 | ASTM D2240 |

| Tensile Strength (MPa) | 25 - 40 | 20 - 35 | 30 - 50 | ASTM D412 |

| Elongation at Break (%) | 300 - 500 | 350 - 600 | 250 - 450 | ASTM D412 |

| Tear Strength (kN/m) | 60 - 100 | 50 - 90 | 70 - 110 | ASTM D624 |

Note: The values presented are typical ranges and can vary depending on the specific formulation, including the type of isocyanate and polyol used, as well as the processing conditions.